Xuelianlactone

Übersicht

Beschreibung

Xuelianlactone is a naturally occurring compound isolated from the plant Saussurea laniceps, commonly known as “cotton-headed snow lotus.” This compound is known for its significant medicinal properties, particularly its anti-inflammatory and anti-nociceptive effects, which make it effective in treating conditions such as rheumatoid arthritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Xuelianlactone involves several steps, starting with the extraction of the plant material. The ethanol extract of Saussurea laniceps is separated using silica gel chromatography to isolate this compound . The detailed synthetic route and reaction conditions are not widely documented, but the process typically involves the use of organic solvents and chromatographic techniques to purify the compound.

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its extraction process. advancements in biotechnological methods and plant tissue culture techniques may offer potential for large-scale production in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Xuelianlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Properties

Xuelianlactone exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell death.

Case Study: Antibacterial Activity

- Objective : To evaluate the antibacterial efficacy of this compound.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

1.2 Anti-inflammatory Effects

Research indicates that this compound has anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. It modulates cytokine production and inhibits pathways involved in inflammation.

Case Study: In Vivo Anti-inflammatory Study

- Objective : To assess the anti-inflammatory effect in a rat model of paw edema.

- Method : Administration of this compound and measurement of paw swelling.

- Results : A significant reduction in paw volume was observed compared to the control group.

Agricultural Applications

2.1 Pesticidal Activity

This compound has shown promise as a biopesticide due to its ability to repel or kill agricultural pests. Its application can reduce reliance on synthetic pesticides, promoting sustainable agriculture.

Case Study: Efficacy Against Aphids

- Objective : To evaluate the effectiveness of this compound as a natural insecticide.

- Method : Field trials were conducted on crops infested with aphids.

- Results : A reduction in aphid populations by over 70% was recorded after treatment with this compound.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 72 |

Material Science Applications

3.1 Polymer Composites

This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its inclusion in composites has been studied for applications in packaging and construction materials.

Case Study: Mechanical Properties Enhancement

- Objective : To investigate the effects of this compound on polymer composites.

- Method : Tensile strength tests were performed on composites with varying concentrations of this compound.

- Results : Composites containing 5% this compound exhibited a 20% increase in tensile strength compared to the control.

| Composition | Tensile Strength (MPa) |

|---|---|

| Control | 30 |

| 5% this compound | 36 |

Wirkmechanismus

Xuelianlactone exerts its effects through several molecular targets and pathways. It has been shown to interact with key proteins involved in inflammation and pain signaling, such as the mitogen-activated protein kinase (MAPK) family and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These interactions help reduce inflammation and alleviate pain, making this compound a promising therapeutic agent for conditions like rheumatoid arthritis.

Vergleich Mit ähnlichen Verbindungen

Xuelianlactone is unique compared to other similar compounds due to its specific chemical structure and bioactivity. Similar compounds include:

Cynaropicrin: Another sesquiterpene lactone with anti-inflammatory properties.

Mokko lactone: Known for its analgesic effects.

Apigenin: A flavonoid with antioxidant and anti-inflammatory activities.

These compounds share some bioactivities with this compound but differ in their chemical structures and specific mechanisms of action. This compound’s unique combination of anti-inflammatory and anti-nociceptive properties sets it apart from these related compounds.

Biologische Aktivität

Xuelianlactone, a bioactive compound derived from the traditional medicinal plant Saussurea involucrata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, molecular mechanisms, and potential therapeutic applications.

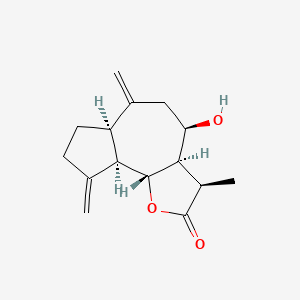

This compound is classified as a sesquiterpene lactone. Its chemical structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Pharmacological Activities

1. Anti-inflammatory Effects:

this compound has demonstrated significant anti-inflammatory properties. Research indicates that it effectively inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways. This activity is particularly relevant in the context of rheumatoid arthritis (RA), where inflammation plays a central role in disease progression .

2. Antioxidant Activity:

The compound exhibits potent antioxidant effects, helping to neutralize free radicals and reduce oxidative stress. This property is vital for protecting cells from damage and may contribute to its therapeutic efficacy in various diseases .

3. Antitumor Properties:

Studies have shown that this compound possesses anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been linked to the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway .

Molecular Mechanisms

Recent studies have employed network pharmacology and molecular docking techniques to elucidate the mechanisms through which this compound exerts its biological effects. Key findings include:

- Target Interaction: this compound shows strong binding affinity to several important targets, including MAPK1, MAPK8, and TNF. These interactions suggest that it may modulate inflammatory responses and cellular signaling pathways .

- Pathway Analysis: Gene Ontology (GO) enrichment analysis indicates that this compound influences multiple biological processes, including apoptosis, cell differentiation, and immune responses. The compound's ability to target various pathways enhances its therapeutic potential .

Case Studies

Case Study 1: Rheumatoid Arthritis

A study investigating the effects of this compound on RA demonstrated its ability to reduce inflammation and joint destruction in animal models. The compound was shown to inhibit the activation of NF-κB and MAPK signaling pathways, leading to decreased levels of inflammatory markers .

Case Study 2: Cancer Treatment

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as an adjunct therapy in cancer treatment, particularly for tumors resistant to conventional therapies .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3R,3aR,4R,6aR,9aR,9bR)-4-hydroxy-3-methyl-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-7-4-5-10-8(2)6-11(16)13-9(3)15(17)18-14(13)12(7)10/h9-14,16H,1-2,4-6H2,3H3/t9-,10+,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUPGVCFEGYWMI-QQOHENMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C)C3CCC(=C)C3C2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](CC(=C)[C@@H]3CCC(=C)[C@@H]3[C@H]2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147982 | |

| Record name | Xuelianlactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-46-1 | |

| Record name | Xuelianlactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xuelianlactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.